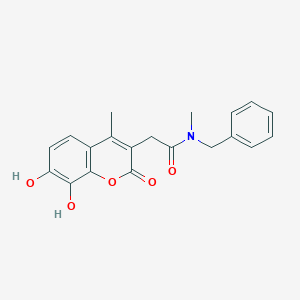![molecular formula C27H28N2O4S B264469 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a member of the pyrrolone class of compounds and is known for its unique structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, reduce tumor growth and angiogenesis, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its well-defined chemical structure and pharmacological properties. This makes it easier to study its effects on various biological systems. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods that can yield higher purity and higher yield of the final product. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Métodos De Síntesis
The synthesis method for 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of various reagents such as thioacetic acid, diethyl malonate, and 2-(dimethylamino)ethyl chloride. The final product is obtained after purification using chromatography techniques. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively researched for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C27H28N2O4S |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H28N2O4S/c1-18-6-4-7-19(16-18)17-33-21-11-9-20(10-12-21)25(30)23-24(22-8-5-15-34-22)29(14-13-28(2)3)27(32)26(23)31/h4-12,15-16,24,30H,13-14,17H2,1-3H3/b25-23+ |
Clave InChI |
ZWLWLMSFLSNRHS-WJTDDFOZSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)/O |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)O |
SMILES canónico |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
![6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264458.png)

![2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B264488.png)